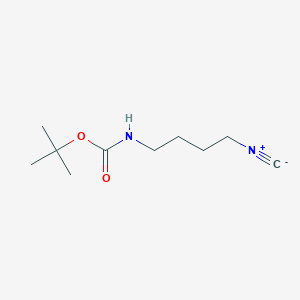

tert-butyl N-(4-isocyanobutyl)carbamate

Description

Significance of Carbamate (B1207046) and Isocyanide Functional Groups in Modern Organic Synthesis

The strategic importance of tert-butyl N-(4-isocyanobutyl)carbamate lies in the distinct and complementary reactivity of its two functional groups.

The carbamate group , specifically the tert-butoxycarbonyl (Boc) group in this case, is one of the most widely used protecting groups for amines in organic synthesis. The Boc group is valued for its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine. This allows for the selective unmasking of the amino functionality at a desired stage of a synthetic sequence, a crucial strategy in the synthesis of peptides and other complex nitrogen-containing molecules.

The isocyanide group (also known as an isonitrile) is a unique functional group with a terminal carbon atom that exhibits both nucleophilic and electrophilic character. This dual reactivity makes isocyanides exceptionally useful reagents in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. beilstein-journals.orgnih.govwikipedia.orgwikipedia.org In these reactions, the isocyanide acts as a linchpin, bringing together three or four different reactants in a single step to generate complex products with high atom economy.

Overview of Strategic Utility in Multicomponent Reactions and Protected Amine Chemistry

The combination of a protected amine and an isocyanide within the same molecule, as seen in this compound, offers significant strategic advantages in synthetic chemistry.

In the realm of multicomponent reactions , this compound can be employed to introduce a protected amino group into the final product. For instance, in an Ugi four-component reaction, the isocyanide moiety of this compound can react with an aldehyde, an amine, and a carboxylic acid to form a complex α-acetamido carboxamide. The resulting product will bear a Boc-protected amino group at the end of a butyl chain, which can be deprotected in a subsequent step to allow for further functionalization, such as cyclization or the attachment of another molecular fragment. beilstein-journals.orgwikipedia.org Similarly, in a Passerini three-component reaction, it can react with an aldehyde and a carboxylic acid to yield an α-acyloxy carboxamide containing the protected amine. nih.govwikipedia.orgorganicreactions.org

In protected amine chemistry , this molecule serves as a valuable building block for introducing a four-carbon spacer with a terminal isocyanide group to a primary or secondary amine. The Boc-protected amine can be deprotected to reveal a primary amine, which can then participate in a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.26 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Exact Mass | 198.13682806 g/mol |

| Monoisotopic Mass | 198.13682806 g/mol |

| Topological Polar Surface Area | 52.3 Ų |

| Heavy Atom Count | 14 |

| Complexity | 194 |

Data sourced from PubChem predictions.

Synthesis of this compound

A plausible and common method for the synthesis of aliphatic isocyanides involves the dehydration of the corresponding formamide (B127407). nih.govnih.govresearchgate.netresearchgate.net Therefore, this compound can be synthesized from the commercially available precursor, tert-butyl N-(4-aminobutyl)carbamate. The synthesis is a two-step process:

Formylation: The primary amino group of tert-butyl N-(4-aminobutyl)carbamate is first converted to a formamide. This can be achieved by reacting it with a formylating agent such as ethyl formate (B1220265) or by using a mixed anhydride (B1165640) method.

Dehydration: The resulting N-formyl derivative is then dehydrated to yield the isocyanide. Common dehydrating agents used for this transformation include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine (B92270), or Burgess reagent. nih.govnih.govrsc.org

Spectroscopic Data

¹H NMR:

A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.

Multiplets in the range of 1.5-1.7 ppm and 3.0-3.2 ppm for the methylene (B1212753) protons of the butyl chain.

A broad singlet associated with the carbamate N-H proton.

¹³C NMR:

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

Signals for the methylene carbons of the butyl chain.

A signal in the range of 155-160 ppm for the carbamate carbonyl carbon.

A characteristic signal for the isocyanide carbon in the region of 155-165 ppm.

Infrared (IR) Spectroscopy:

A strong, sharp absorption band in the region of 2150-2100 cm⁻¹ characteristic of the N≡C stretch of the isocyanide group.

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the carbamate group.

A broad absorption in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration of the carbamate.

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

tert-butyl N-(4-isocyanobutyl)carbamate |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h5-8H2,1-3H3,(H,12,13) |

InChI Key |

IQLSCBFFDOONPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC[N+]#[C-] |

Origin of Product |

United States |

Strategic Synthesis of Tert Butyl N 4 Isocyanobutyl Carbamate

Methodologies for the Formation of the Isocyanide Moiety

The isocyanide functional group (–N⁺≡C⁻), an isomer of the nitrile group, is a unique and highly reactive moiety used in various synthetic transformations. wikipedia.org Its creation from a primary amine is a key step in the synthesis of the target compound.

Precursor Amine Functionalization for Isocyanide Generation

The most prevalent and practical pathway to aliphatic isocyanides involves the dehydration of a corresponding N-alkylformamide. wikipedia.orgmdpi.com Therefore, the initial step in forming the isocyanide moiety is the conversion of a primary amine to its formamide (B127407) derivative. This process, known as formylation, is typically achieved by treating the primary amine with a formylating agent like formic acid or formyl acetyl anhydride (B1165640). wikipedia.orgrsc.org In the context of synthesizing tert-butyl N-(4-isocyanobutyl)carbamate, the precursor would be tert-butyl (4-aminobutyl)carbamate. This precursor is reacted with a formyl source to yield N-[4-(tert-butoxycarbonylamino)butyl]formamide, the direct substrate for the subsequent dehydration step. One-pot procedures have been developed that combine the formylation of an amine and the subsequent dehydration to the isocyanide without isolating the formamide intermediate. rsc.orgresearchgate.net

Phosgene-Based Approaches to Isocyanides

Historically, phosgene (B1210022) (COCl₂) and its safer-to-handle liquid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), have been employed as powerful dehydrating agents to convert N-alkylformamides into isocyanides. mdpi.comrsc.orgnih.govwikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated. wikipedia.orgnih.gov

Diphosgene, for example, reacts with formamides to yield the corresponding isocyanide. wikipedia.org Despite their efficiency, the extreme toxicity of phosgene and its derivatives necessitates stringent safety precautions, limiting their use. researchgate.netnwo.nl The reaction mechanism involves the activation of the formamide by the phosgene-based reagent, followed by elimination to form the isocyanide.

Phosgene-Free Routes to Isocyanides

Growing emphasis on green chemistry has spurred the development of phosgene-free methods for isocyanide synthesis. rsc.org These routes primarily rely on the dehydration of N-formamides using alternative reagents that are generally less hazardous than phosgene. researchgate.net Commonly used reagents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), the Burgess reagent, and the Appel reagent (triphenylphosphine/carbon tetrachloride). wikipedia.orgrsc.org

The dehydration using phosphorus oxychloride in the presence of a base like triethylamine is a widely adopted and efficient method. mdpi.comresearchgate.net Similarly, p-toluenesulfonyl chloride in a basic medium provides a cost-effective and less toxic alternative, proving particularly effective for non-sterically hindered aliphatic formamides. rsc.orgnih.gov These methods offer simplified reaction protocols and work-ups compared to phosgene-based approaches. rsc.org

Table 1: Selected Phosgene-Free Reagents for Formamide Dehydration

| Reagent | Base | Typical Solvent | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine (TEA), Pyridine | Dichloromethane (B109758) (DCM), TEA | researchgate.net, mdpi.com |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine | Pyridine, Dichloromethane | wikipedia.org, rsc.org |

| Burgess Reagent | None (acts as base) | Tetrahydrofuran (B95107) (THF) | wikipedia.org |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane (DCM) | rsc.org |

Curtius Rearrangement as an Isocyanate Precursor Strategy

The Curtius rearrangement is a versatile thermal or photochemical reaction that converts a carboxylic acid into an isocyanate (R-N=C=O) via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgwikipedia.org Discovered by Theodor Curtius in 1885, this reaction proceeds with the loss of nitrogen gas from the acyl azide, followed by the migration of the R-group to form the isocyanate. wikipedia.org The mechanism is considered a concerted process with full retention of configuration at the migrating group. wikipedia.org

While the Curtius rearrangement produces an isocyanate, not the isocyanide present in the target molecule, it is a crucial strategy for synthesizing carbamates. The isocyanate intermediate is highly susceptible to nucleophilic attack. nih.govrsc.org When the rearrangement is performed in the presence of an alcohol, such as tert-butanol, the isocyanate is trapped to directly form a carbamate (B1207046). wikipedia.orgnih.gov This specific application, which generates a Boc-protected amine from a carboxylic acid, is a powerful tool in organic synthesis and demonstrates the utility of the isocyanate intermediate. wikipedia.orgorganic-chemistry.org A common and convenient method involves using diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly to the acyl azide in a one-pot procedure, avoiding the isolation of potentially explosive intermediates. nih.gov

Installation and Selective Protection of the Amino Functionality via tert-Butyl Carbamate (Boc)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. scispace.com Its popularity stems from its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenolysis, while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid). scispace.com For the synthesis of this compound, the Boc group provides robust protection for one of the amine functionalities while the other is transformed into the isocyanide.

N-tert-Butoxycarbonylation Techniques and Reagents

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O or (Boc)₂O) as the reagent. scispace.com The reaction involves treating a primary or secondary amine with Boc₂O, typically in the presence of a base. A wide variety of conditions have been developed to suit different substrates. Simple protocols may involve an aqueous-organic solvent mixture with a base like sodium hydroxide (B78521) or sodium bicarbonate. Catalyst-free methods in eco-friendly solvents like water-acetone or glycerol (B35011) have also been reported to be highly efficient, providing excellent yields in short reaction times. rsc.org These methods often prevent common side reactions like the formation of isocyanates or ureas. rsc.org

Other specialized reagents for Boc protection have also been developed, although Boc₂O remains the most prevalent due to its commercial availability and ease of use. tcichemicals.com

Table 2: Common Reagents and Conditions for N-tert-Butoxycarbonylation

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, NaHCO₃, Et₃N, DMAP) in solvents like Dioxane, THF, DCM, or aqueous mixtures | Highly efficient, commercially available, generally clean reactions | , scispace.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Base (e.g., Et₃N) in aqueous dioxane | Useful for sensitive substrates | |

| tert-Butyl azidoformate | Used in earlier syntheses | Effective but potentially explosive | |

| tert-Butyl amino carbonate | Can acylate amines in both aqueous and acidic solutions | Faster reaction rates than Boc₂O under certain conditions | nih.gov |

Orthogonal Protection Strategies and Their Implications

In the synthesis of complex molecules with multiple reactive sites, such as this compound, orthogonal protection is a fundamental concept. bham.ac.uk This strategy involves using protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. bham.ac.uknih.gov For the target compound, the key protecting group is the tert-butoxycarbonyl (Boc) group, which masks one of the amine functionalities.

The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a variety of reaction conditions, including catalytic hydrogenation and basic environments. nih.govsemanticscholar.org Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.gov This specific cleavage condition makes the Boc group orthogonal to other classes of protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, which is labile to bases (e.g., piperidine). iris-biotech.de

The implication of using the Boc group in the synthesis of this compound is significant. It allows for the selective functionalization of the terminal primary amine. Once the Boc group is installed on one nitrogen of a precursor like 1,4-diaminobutane (B46682), the remaining free amine can be converted into the isocyanate group without affecting the protected amine. This orthogonality is crucial for preventing intermolecular reactions, such as the formation of urea (B33335) byproducts that would occur if both amino groups were unprotected. biosynth.comnih.gov

The choice of an orthogonal protection scheme is often the deciding factor between the success and failure of a synthesis involving polyfunctional molecules. nih.gov The most common orthogonal combinations used in multi-step syntheses are the Boc/Benzyl (Bzl) and Fmoc/tert-Butyl (tBu) pairings. iris-biotech.deresearchgate.net In the context of our target molecule, the Boc group's acid lability ensures that it can be selectively removed in the presence of groups that are sensitive to bases or hydrogenolysis, providing essential synthetic flexibility.

Table 1: Comparison of Common Orthogonal Protecting Group Strategies

| Protecting Group System | N-Terminus Protection (Temporary) | Side-Chain/Permanent Protection | Cleavage Condition for N-Terminus PG | Cleavage Condition for Permanent PG | Orthogonality Principle |

|---|---|---|---|---|---|

| Fmoc/tBu | Fmoc | tBu, Trt | Mild Base (e.g., Piperidine) iris-biotech.de | Strong Acid (e.g., TFA) iris-biotech.de | Based on acid vs. base lability. iris-biotech.de |

| Boc/Bzl | Boc | Bzl | Moderate/Strong Acid (e.g., TFA) researchgate.net | Hydrogenolysis or strong acid (HF) researchgate.net | Based on differential acid lability ("quasi-orthogonal") or acid vs. reduction. biosynth.com |

This table illustrates the principles of orthogonality relevant to the Boc group used in the target compound's synthesis.

Synthetic Routes to Incorporate the Butane (B89635) Spacer Unit

The central four-carbon chain, or butane spacer, is a key structural element of this compound. Its incorporation is typically achieved by starting with a commercially available C4 building block that is functionalized at both ends. The most direct precursor is 1,4-diaminobutane (putrescine).

A common synthetic route involves the mono-protection of 1,4-diaminobutane. The selective protection of one amino group in a symmetrical diamine can be challenging, but it can be achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O). researchgate.net This reaction yields N-Boc-1,4-butanediamine, also known as tert-butyl N-(4-aminobutyl)carbamate nih.gov, which is the key intermediate.

Reaction Scheme: Synthesis of Key Intermediate

H₂N-(CH₂)₄-NH₂ + (Boc)₂O → H₂N-(CH₂)₄-NH-Boc

1,4-Diaminobutane + Di-tert-butyl dicarbonate → tert-Butyl N-(4-aminobutyl)carbamate

Once the intermediate tert-butyl N-(4-aminobutyl)carbamate is secured, the remaining free primary amine must be converted to the isocyanate group (-N=C=O). There are several established methods for this transformation:

Phosgenation : The most traditional method involves the reaction of the primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This is a highly effective but hazardous route, requiring stringent safety protocols. google.com

Curtius Rearrangement : A phosgene-free alternative involves the conversion of a carboxylic acid derivative. For instance, starting from 5-aminopentanoic acid, the amino group could be Boc-protected, and the carboxylic acid could then be converted to an acyl azide. Subsequent thermal or photochemical Curtius rearrangement would yield the isocyanate. organic-chemistry.orgresearchgate.net

Oxidation of Isonitriles : The oxidation of an isonitrile (isocyanide) with an oxidant like dimethyl sulfoxide (B87167) (DMSO) can produce an isocyanate. organic-chemistry.org This would require the initial conversion of the primary amine to an isonitrile.

The most direct route starting from the mono-Boc protected diamine is the reaction with a phosgenation agent, which directly converts the terminal NH₂ group to the NCO group to furnish the final product.

Convergent and Divergent Synthetic Pathways to the Target Compound

A convergent synthesis aims to create complex molecules by first preparing separate fragments of the molecule and then coupling them together in the final stages. For a relatively simple molecule like this compound, a true convergent approach is less common than a linear sequence. However, one could envision a strategy where a C4 spacer is prepared with two different orthogonal protecting groups, which are then sequentially removed and functionalized. This is generally less efficient for this specific target.

A divergent synthesis is a more applicable concept. nih.govresearchgate.net This approach begins with a common core structure that is then elaborated into a variety of different final products. nih.gov In this context, the key intermediate, tert-butyl N-(4-aminobutyl)carbamate, serves as the point of divergence.

Divergent Pathway Example:

Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 4 Isocyanobutyl Carbamate

Reactivity of the Isocyanide Functional Group

The isocyanide functional group (R-N≡C) is known for its unique electronic structure, featuring a divalent carbon atom, which imparts it with both nucleophilic and electrophilic character. This allows it to participate in a wide array of chemical transformations.

Nucleophilic Addition Reactions to the Isocyanide Carbon

The terminal carbon of the isocyanide group is susceptible to nucleophilic attack. This reactivity is central to many of its characteristic transformations. The mechanism of nucleophilic addition to isocyanides, especially when coordinated to a metal center, has been studied in detail. Theoretical studies suggest that these reactions often proceed through a stepwise associative mechanism. This process involves the initial addition of the nucleophile to the isocyanide carbon, followed by protonation of the isocyanide nitrogen to yield the final product.

Cycloaddition Reactions Involving the Isocyanide (e.g., [4+1] Cycloadditions)

Isocyanides are valuable synthons in cycloaddition reactions. As a one-carbon component, the isocyanide group can react with four-atom systems in [4+1] cycloadditions to construct five-membered heterocyclic rings. tert-Butyl isocyanide, as an analogue for tert-butyl N-(4-isocyanobutyl)carbamate, is a key reagent for synthesizing a variety of heterocycles containing atoms like carbon, nitrogen, sulfur, and oxygen through this pathway. wikipedia.org

Multicomponent Reactions (MCRs) Featuring the Isocyanide Unit

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are a cornerstone of modern organic synthesis. nih.gov Isocyanides are particularly prominent in this field due to their ability to undergo sequential additions.

The Ugi four-component reaction (U-4CR) is one of the most significant isocyanide-based MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org The reaction is typically exothermic and proceeds efficiently in polar solvents like methanol (B129727) or ethanol. wikipedia.org

The generally accepted mechanism begins with the formation of an imine from the amine and carbonyl component. wikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide carbon. wikipedia.org This generates a nitrilium ion intermediate, which is then trapped by the carboxylate anion. wikipedia.org The final step is an irreversible Mumm rearrangement that yields the stable bis-amide product, driving the entire reaction sequence to completion. wikipedia.org Due to its high atom economy and tolerance for diverse functional groups, the Ugi reaction is widely used for creating chemical libraries for drug discovery. organic-chemistry.org tert-Butyl isocyanide has been specifically highlighted as a useful "convertible" isonitrile in Ugi-type reactions, allowing for further synthetic modifications after the initial MCR. nih.gov

The Passerini three-component reaction (P-3CR) is the first-discovered isocyanide-based MCR, dating back to 1921. wikipedia.orgnih.gov It involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org

The mechanism is thought to proceed through a trimolecular, concerted pathway involving a sequence of nucleophilic additions. wikipedia.org Hydrogen bonding is believed to be crucial in organizing the reactants in a cyclic transition state. organic-chemistry.org The versatility of the Passerini reaction allows for the synthesis of a wide range of structures, including α-amino acids and α-hydroxy-β-amino acids. wikipedia.org The use of tert-butyl isocyanide has been shown to provide good yields in these reactions. wikipedia.org A novel variation, the Passerini four-component reaction (P-4CR), has been developed where the carboxylic acid is replaced by an alcohol and carbon dioxide, a reaction optimized using tert-butyl isocyanide. rsc.org

| Reaction Name | Components | Product Type | Solvent Preference |

| Ugi Reaction | Isocyanide, Amine, Aldehyde/Ketone, Carboxylic Acid | α-Acylamino Amide | Polar (e.g., Methanol, Ethanol) wikipedia.org |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Aprotic (e.g., Dichloromethane) wikipedia.orgnih.gov |

Isocyanide-Mediated Esterification Reactions

Beyond its role in complex multicomponent reactions, the isocyanide functional group can act as a dehydrating agent to facilitate other transformations. tert-Butyl isocyanide, for instance, can be employed as a mild reagent for esterification reactions. wikipedia.org This application is particularly valuable in the synthesis of complex molecules, such as β-lactam antibiotics like penicillins and cephalosporins, where sensitive functional groups must be preserved. wikipedia.org The Passerini reaction itself, when applied to α-geminal polyhalogenated aldehydes, provides a straightforward method for the esterification of such challenging substrates. wikipedia.org

Reactivity and Transformations of the tert-Butyl Carbamate (B1207046) (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled circumstances. organic-chemistry.orgjk-sci.com Its reactivity in the context of a bifunctional molecule like this compound is governed by the chemical properties of the carbamate linkage.

The removal of the Boc group is a critical step in multi-step synthesis. A variety of methods have been developed for this purpose, ranging from strongly acidic conditions to milder, more selective reagents.

Acidic Deprotection: The most common method for Boc deprotection involves treatment with strong acids. masterorganicchemistry.com Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective. jk-sci.commasterorganicchemistry.com Other acidic systems include hydrochloric acid (HCl) in organic solvents such as dioxane, ethyl acetate, or methanol, as well as aqueous phosphoric acid. rsc.orgresearchgate.netorganic-chemistry.org

The mechanism under acidic conditions proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the O-C bond, which releases the stable tert-butyl cation and forms a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. jk-sci.comcommonorganicchemistry.com The liberated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate, a side reaction that can sometimes be suppressed by using "scavengers". acsgcipr.org

Alternative Deprotection Methods: To avoid the harshness of strong acids, several alternative methods have been developed. These are particularly useful for substrates sensitive to acid or containing other acid-labile functional groups. researchgate.net Reagents like oxalyl chloride in methanol offer a mild and selective method for cleaving tert-butyl carbamates at room temperature. rsc.orgnih.gov Basic conditions, such as aqueous methanolic potassium carbonate under reflux, have also been shown to be effective, especially for N-Boc heteroarenes. researchgate.net Additionally, fluoride-based reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) can cleave carbamates, with reactivity depending on the substitution of the carbamate nitrogen. lookchem.comorganic-chemistry.org

The table below summarizes various conditions for the selective deprotection of the Boc group.

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | Standard, highly effective method. jk-sci.commasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | Room Temperature | Widely used alternative to TFA. rsc.org |

| Aqueous Phosphoric Acid | - | Room Temperature | Environmentally benign and mild option. organic-chemistry.org |

| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, tolerant of various functional groups. rsc.orgnih.gov |

| Ytterbium triflate | Nitromethane | 45-50°C | Lewis acid catalysis, selective for tert-butyl esters over N-Boc groups. niscpr.res.in |

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp. or Reflux | Mild, fluoride-assisted deprotection. lookchem.comorganic-chemistry.org |

| Potassium Carbonate | Aqueous Methanol | Reflux | Mildly basic conditions. researchgate.net |

| Thermal Deprotection | Methanol or Trifluoroethanol | High Temperature | Can be performed in continuous flow without an acid catalyst. nih.gov |

While the N-H proton of a primary carbamate is generally considered non-acidic, it can be removed by a strong base to form a nucleophilic nitrogen anion. This anion can then participate in N-alkylation reactions. For Boc-protected amines, this reaction is typically achieved by treating the carbamate with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.netchemrxiv.org The subsequent addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide), leads to the formation of the N-alkylated carbamate. chemrxiv.orggoogle.com

In a specific protocol for N-Boc-ethanolamine, deprotonation with sodium hydride followed by the addition of methyl iodide yielded the N-methylated product. chemrxiv.org Another approach involves the use of an electrogenerated base, the acetonitrile (B52724) anion, which has been shown to effectively deprotonate and facilitate the alkylation of N-Boc-4-aminopyridine under mild conditions. nih.gov Phase transfer catalysis has also been employed for the alkylation of Boc-protected amino acid derivatives, using a catalyst like tetrabutylammonium (B224687) bromide with potassium hydroxide (B78521) as the base and dimethyl sulfate (B86663) as the alkylating agent. google.com

These methods provide a pathway to introduce further substitution on the nitrogen atom of the carbamate, expanding the synthetic utility of Boc-protected intermediates.

Transcarbamoylation is a chemical process where the alkoxy or amino group of a carbamate is exchanged with another alcohol or amine. This reaction can proceed through either a dissociative or an associative mechanism. researchgate.net The dissociative pathway involves the thermal or catalytic cleavage of the carbamate into an isocyanate and an alcohol, followed by the reaction of the isocyanate with a new nucleophile. The associative pathway involves the direct nucleophilic attack of an alcohol or amine on the carbamate's carbonyl carbon. researchgate.net

Research has shown that transcarbamoylation can be effectively catalyzed. For instance, the depolymerization of polyurethanes, which contain multiple carbamate linkages, can be achieved via transcarbamoylation with an alcohol in the presence of a base like potassium tert-butoxide (t-BuOK). nih.gov This process breaks down the polymer into smaller carbamate molecules. Similarly, N-alkyl carbamoylimidazoles can act as isocyanate equivalents, reacting with various nucleophiles, including alcohols and thiols, to form new carbamates and thiocarbamates, respectively. organic-chemistry.org This demonstrates a form of carbamate exchange where the imidazole (B134444) group is displaced.

The related process of transamidation can be achieved with N-Boc activated amides, where the Boc group increases the electrophilicity of the amide carbonyl and acts as a leaving group, facilitating the exchange of the amino portion. nih.gov

The hydrolytic stability of the tert-butyl carbamate group is a key aspect of its function as a protecting group. It is generally stable to basic and nucleophilic conditions but is designed to be labile to acid. organic-chemistry.org However, hydrolysis can occur under neutral, acidic, and basic conditions, with the rate being highly dependent on pH and temperature. oup.comusgs.gov

Studies on the hydrolysis of the structurally related tert-butyl formate (B1220265) show that it undergoes neutral hydrolysis, as well as acid-catalyzed and base-catalyzed hydrolysis. oup.comusgs.gov The half-life can range from days at neutral pH to mere minutes at high pH. oup.com For tert-butyl carbamates, the hydrolysis mechanism under acidic conditions involves protonation and subsequent cleavage, as discussed in the deprotection section.

Controlled hydrolysis is essentially synonymous with selective deprotection. By carefully choosing the reaction conditions (e.g., using a mild acid or a specific catalytic system), the Boc group can be hydrolyzed without affecting other sensitive functional groups in the molecule. organic-chemistry.orgresearchgate.net For instance, certain Lewis acids can selectively cleave tert-butyl esters while leaving N-Boc groups intact, highlighting the possibility of controlled transformations in multifunctional compounds. niscpr.res.in The enzymatic hydrolysis of certain carbamate prodrugs by esterases like butyrylcholinesterase also demonstrates a highly controlled transformation pathway, though this is more relevant in biological systems. nih.gov

Advanced Synthetic Applications of Tert Butyl N 4 Isocyanobutyl Carbamate

Role as a Versatile Building Block in Complex Molecule Construction

The unique structure of tert-butyl N-(4-isocyanobutyl)carbamate, which combines the nucleophilic and α-acidic properties of the isocyanide with a latent amino group masked by a tert-butoxycarbonyl (Boc) protecting group, makes it an ideal component for the synthesis of intricate molecules. This dual functionality allows for its participation in powerful multicomponent reactions (MCRs) while providing a handle for subsequent modifications or extensions of the molecular framework.

Utility in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Isocyanides are renowned for their application in the synthesis of nitrogen-containing heterocycles through isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. researchgate.netbeilstein-journals.org These reactions enable the rapid assembly of complex, drug-like molecules in a single step. The Ugi four-component reaction (U-4CR), for instance, combines an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-aminoacyl amide derivatives. researchgate.net These linear adducts are versatile precursors that can undergo subsequent cyclization reactions to form a wide variety of N-heterocyclic scaffolds. researchgate.net

The presence of the Boc-protected amine in this compound offers a strategic advantage. After its incorporation into a molecule via an Ugi or Passerini reaction, the Boc group can be selectively removed under acidic conditions to reveal a primary amine. This newly liberated functional group can then participate in an intramolecular reaction, leading to the formation of various heterocyclic rings, including piperazines and other complex fused systems. For example, Ugi adducts can be cyclized through post-transformation modifications to yield diverse heterocyclic systems with four-, five-, six-, and seven-membered rings. beilstein-journals.org

A key reaction in this context is the Ugi-tetrazole reaction, where hydrazoic acid (HN₃) replaces the carboxylic acid component. This leads to the formation of 1,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids.

Facilitation of Strategic Carbon-Carbon and Carbon-Nitrogen Bond Formations

The isocyanide functional group is central to the strategic formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In multicomponent reactions, the isocyanide carbon acts as a powerful nucleophile and undergoes addition to an iminium ion (in the Ugi reaction) or a carbonyl group (in the Passerini reaction), thereby forming a new C-C bond. wikipedia.orgbeilstein-journals.org

The general mechanism of the Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org This reaction proceeds through the formation of a new C-C bond between the isocyanide carbon and the carbonyl carbon. wikipedia.org Subsequently, the intermediate is trapped by the carboxylate, forming a C-O bond, and after a Mumm rearrangement, the final product with a newly formed C-N amide bond is obtained.

The Ugi four-component reaction (U-4CR) is a cornerstone for creating peptide-like structures and is a prime example of efficient C-C and C-N bond formation. beilstein-journals.org The reaction cascade begins with the formation of an imine from an amine and a carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion), establishing a C-C bond. This is followed by the nucleophilic attack of the carboxylate and a subsequent Mumm rearrangement to yield a bis-amide product, which involves the formation of a new C-N bond. beilstein-journals.org The use of this compound in these reactions introduces a protected aminoalkyl chain, which can be crucial for downstream functionalization.

Preparation of Key Synthetic Intermediates for Downstream Transformations

The products derived from reactions involving this compound are themselves valuable synthetic intermediates. The Boc-protected amine provides a stable, yet readily cleavable, functional group that allows for further synthetic manipulations.

For example, the α-acyloxy carboxamides produced from a Passerini reaction can be subjected to hydrolysis to yield α-hydroxy carboxamides. nih.gov The Boc-protected amine within these structures can then be deprotected to allow for further reactions, such as amide couplings or alkylations, to build more complex molecules.

Similarly, the Ugi reaction products, which are essentially peptide-like scaffolds, can be elaborated upon. After deprotection of the Boc group, the resulting free amine can be used as a point for cyclization, as seen in the synthesis of cyclic peptidomimetics, or for the attachment of other molecular fragments. Research has shown that tert-butyl isocyanide can act as a convertible isonitrile, where the tert-butyl group can be removed post-reaction, allowing for the generation of diverse polycyclic N-fused imidazo-heterocycles. nih.gov This principle extends to the butanamine backbone of the title compound, enabling the creation of complex heterocyclic systems.

| Reactant | Reaction Type | Intermediate Formed | Potential Downstream Transformation |

| Aldehyde, Carboxylic Acid | Passerini Reaction | α-Acyloxy-(N'-Boc-butyl)carboxamide | Hydrolysis of ester; Deprotection of Boc-amine and further functionalization |

| Aldehyde, Amine, Carboxylic Acid | Ugi Reaction | α-Acylamino-(N'-Boc-butyl)carboxamide | Deprotection of Boc-amine and intramolecular cyclization or further coupling |

| Aldehyde, Hydrazoic Acid | Ugi-Tetrazole | 1-Substituted-5-((N'-Boc-butyl)aminomethyl)tetrazole | Deprotection of Boc-amine for further modification |

Contributions to Peptide and Peptidomimetic Scaffold Synthesis (as a synthetic intermediate)

This compound is a valuable tool in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved properties such as stability and bioavailability.

The Ugi reaction is particularly powerful for generating diverse peptide-like structures. beilstein-journals.org By using this compound as the isocyanide component, a flexible four-carbon linker with a terminal protected amine is incorporated into the resulting peptidomimetic backbone. This linker can be used to introduce specific side chains or to facilitate macrocyclization.

Theoretical and Computational Studies of Tert Butyl N 4 Isocyanobutyl Carbamate and Its Reaction Manifolds

Quantum Chemical Characterization of Reaction Pathways and Transition States

Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions involving tert-butyl N-(4-isocyanobutyl)carbamate. These calculations can elucidate the step-by-step mechanisms of its transformations, identifying the structures and energies of reactants, intermediates, transition states, and products.

A primary reaction pathway for carbamates is thermal decomposition. For tert-butyl carbamates, this often proceeds through a unimolecular elimination reaction. researchgate.net Theoretical studies on analogous tert-butyl carbamates suggest a mechanism involving a six-membered cyclic transition state for the decomposition, leading to the formation of isobutene and the corresponding carbamic acid, which subsequently decarboxylates. researchgate.net In the case of this compound, a similar pathway can be hypothesized. Density Functional Theory (DFT) and Møller-Plesset (MP2) theory are commonly employed computational methods to model these reactions. researchgate.net

The transition state (TS) geometry for the thermal elimination would likely involve the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen of the carbamate (B1207046), accompanied by the cleavage of the C-O bond. Key geometric parameters of such a transition state, including the forming O-H bond and the breaking C-O and C-H bonds, can be precisely calculated. The calculated activation energy for this process provides a quantitative measure of the reaction's feasibility.

Beyond thermal decomposition, the isocyanate group is highly reactive and can participate in various addition reactions. Computational studies can characterize the transition states for reactions such as nucleophilic addition of alcohols or amines to the isocyanate carbon. The nature of the transition state, whether it is early or late, and its energetic barrier can be determined, providing insight into the reaction kinetics.

Table 1: Representative Calculated Transition State Parameters for Thermal Decomposition of a Generic tert-Butyl Carbamate

| Parameter | Value |

| Activation Energy (kcal/mol) | 30 - 40 |

| O-H bond length (Å) | 1.2 - 1.4 |

| C-O bond length (Å) | 1.8 - 2.0 |

| C-H bond length (Å) | 1.4 - 1.6 |

| Note: These values are representative and based on studies of similar tert-butyl carbamates. Specific values for this compound would require dedicated computational studies. |

Mechanistic Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to distinguish between different possible reaction mechanisms. For this compound, several reaction pathways can be envisioned for its various functional groups.

For instance, in the presence of a nucleophile, does the reaction occur preferentially at the carbamate carbonyl carbon or the isocyanate carbon? Computational modeling can answer this by calculating the activation barriers for both pathways. The pathway with the lower activation energy will be the kinetically favored one. The models can also incorporate solvent effects, which can be crucial in determining the reaction mechanism, by using continuum solvation models or explicit solvent molecules.

A study on the thermal decomposition of various carbamates utilized computational fluid dynamics (CFD) to model the process in a reactor, demonstrating the integration of molecular-level calculations with macroscopic engineering simulations. mdpi.com Such an approach could be applied to the synthesis of isocyanates from carbamates like this compound, providing a comprehensive understanding of the reaction under industrial conditions. mdpi.com

Furthermore, computational models can shed light on the role of catalysts in the reactions of this compound. By modeling the interaction of the substrate with a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the reaction pathway.

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most exciting applications of computational chemistry is the prediction of how a molecule will behave in new, unexplored reactions. For this compound, theoretical calculations can be used to predict its reactivity and selectivity in a variety of potential transformations.

For example, in cycloaddition reactions, the isocyanate group can act as a dienophile or a dipolarophile. The feasibility and stereoselectivity of such reactions can be predicted by calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants. A smaller HOMO-LUMO gap between the isocyanate and a potential diene would suggest a more favorable reaction. mdpi.com

Computational models can also predict the regioselectivity of reactions. In the case of an unsymmetrical reagent attacking the isocyanate group, calculations can determine which of the two possible products is more likely to form by comparing the energies of the respective transition states.

Moreover, by computationally screening a range of potential reactants, it is possible to identify promising candidates for novel transformations of this compound. This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction conditions and substrates.

Emerging Methodologies and Future Perspectives in the Chemistry of Tert Butyl N 4 Isocyanobutyl Carbamate

Exploration of Novel Catalytic Approaches for Its Transformations

The isocyanate group in tert-butyl N-(4-isocyanobutyl)carbamate is highly electrophilic and susceptible to attack by a wide range of nucleophiles. The development of novel catalytic systems to control the reactivity and selectivity of these transformations is a vibrant area of research.

Organocatalysis has emerged as a powerful tool in this context. For example, cinchona alkaloid derivatives have been shown to catalyze the enantioselective addition of nucleophiles to isocyanates, which could be applied to this compound for the synthesis of chiral urea (B33335) or carbamate (B1207046) derivatives. researchgate.net

Metal-based catalysts also play a crucial role. Transition metals like palladium, rhodium, and copper can catalyze a variety of transformations of isocyanates, including cycloaddition reactions and insertion into C-H bonds. For instance, a palladium catalyst could be employed for the cross-coupling of this compound with organometallic reagents. sigmaaldrich.com

Biocatalysis represents a frontier in this field. Enzymes such as lipases and proteases, while traditionally used for ester and amide synthesis, could potentially be engineered to catalyze reactions involving the isocyanate group, offering a highly selective and environmentally friendly approach.

The following table summarizes some potential novel catalytic approaches for the transformation of this compound.

Table 2: Novel Catalytic Approaches

| Catalyst Type | Example Reaction | Potential Product |

|---|---|---|

| Organocatalyst (e.g., Cinchona Alkaloid) | Enantioselective addition of an alcohol | Chiral carbamate |

| Metal Catalyst (e.g., Palladium) | [2+2] Cycloaddition with an alkene | β-Lactam derivative |

| Biocatalyst (e.g., Engineered Lipase) | Regioselective addition of a polyol | Monosubstituted carbamate |

The exploration of these and other catalytic systems will undoubtedly lead to new and efficient methods for utilizing this compound in organic synthesis.

Unveiling New Reaction Manifolds and Expanding Synthetic Utilities

The dual functionality of this compound makes it a versatile building block for the synthesis of a wide array of complex molecules and polymers. The isocyanate group can participate in a variety of reaction manifolds, significantly expanding its synthetic utility beyond simple nucleophilic additions.

One important class of reactions is cycloadditions. Isocyanates are known to undergo [2+2], [3+2], and [4+2] cycloaddition reactions. For example, the reaction of this compound with an electron-rich alkene in the presence of a Lewis acid catalyst could yield a β-lactam, a core structure in many antibiotic drugs. Similarly, a [3+2] cycloaddition with a nitrile oxide would produce a 1,2,4-oxadiazol-5-one ring system.

The isocyanate can also undergo insertion reactions. For instance, under the right catalytic conditions, it could insert into a C-H bond, providing a direct method for C-H functionalization. This would allow for the late-stage modification of complex molecules.

Furthermore, the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine. This opens up the possibility of using this compound in the synthesis of polymers, such as polyureas or polyamides, where the isocyanate and the deprotected amine can react in a stepwise manner.

The table below highlights some of the potential reaction manifolds and the corresponding synthetic products that could be accessed from this compound.

Table 3: Reaction Manifolds and Synthetic Utilities

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| [2+2] Cycloaddition | Alkene | β-Lactam |

| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazol-5-one |

| [4+2] Cycloaddition | Diene | Dihydropyridinone |

| Insertion Reaction | Activated C-H bond | Amide |

| Polymerization (after deprotection) | Self-condensation | Polyurea |

The continued exploration of these and other reaction pathways will undoubtedly solidify the position of this compound as a valuable and versatile tool in the synthetic chemist's arsenal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.